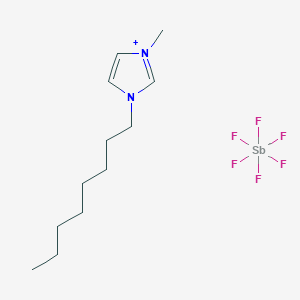

1-Octyl-3-methylimidazolium hexafluoroantimonate

Description

Contextualization within the Field of Ionic Liquids and Designer Solvents

Ionic liquids (ILs) are a diverse class of salts that exist in a liquid state at or near ambient temperatures, typically below 100 °C. srce.hr Composed entirely of ions—a large, often organic, cation and a smaller organic or inorganic anion—they are distinguished from traditional molecular solvents by a unique set of properties. srce.hr These include negligible vapor pressure, non-flammability, high thermal and chemical stability, and a wide electrochemical window. srce.hrrsc.org

The term "designer solvents" is often used to describe ILs because their physical and chemical properties can be precisely tailored for specific tasks by systematically altering the structure of the cation and anion. edcc.com.cn 1-Octyl-3-methylimidazolium hexafluoroantimonate is an example of such a compound, featuring a 1-octyl-3-methylimidazolium ([C8MIM]⁺) cation and a hexafluoroantimonate ([SbF₆]⁻) anion. The imidazolium (B1220033) cation is one of the most extensively studied cationic structures in IL research. researchgate.net The properties of this specific IL are determined by the interplay between the long octyl chain on the cation, which influences factors like viscosity and hydrophobicity, and the characteristics of the hexafluoroantimonate anion.

Historical Development and Evolution of Imidazolium-Based Ionic Liquids

The field of ionic liquids began in 1914 with the synthesis of ethylammonium (B1618946) nitrate, which has a melting point of 12 °C. srce.hrresearchgate.net However, it was the introduction of 1-alkyl-3-methylimidazolium cations by John Wilkes and his colleagues in 1982 that marked a significant milestone, leading to the first generation of imidazolium-based ILs. srce.hr These initial compounds utilized tetrachloroaluminate (AlCl₄⁻) anions and were highly sensitive to moisture and air. srce.hr

A major advancement came in 1992 with the development of a second generation of ILs that were stable in the presence of air and water. srce.hr This was achieved by replacing the moisture-sensitive anions with more robust alternatives like tetrafluoroborate (B81430) (BF₄⁻) and hexafluorophosphate (B91526) (PF₆⁻). srce.hr This innovation broadened the applicability of imidazolium-based ILs significantly.

Beginning in 1998, a third generation of ILs emerged, often referred to as "task-specific" or "designer" ILs. srce.hr Researchers began to functionalize the cation or anion to create ILs with specific desired properties for particular applications, such as enhanced catalytic activity or selective extraction capabilities. srce.hr this compound is a product of this evolution, where the combination of the imidazolium core, a long alkyl chain, and a specific inorganic anion is chosen to achieve a desired set of solvent characteristics.

Significance of the Hexafluoroantimonate Anion in Ionic Liquid Design

The choice of anion is a critical factor in the design of an ionic liquid, as it has a profound influence on the resulting physicochemical properties, including melting point, viscosity, density, and thermal stability. edcc.com.cnnih.gov The hexafluoroantimonate ([SbF₆]⁻) anion is a large, weakly coordinating anion that imparts specific characteristics to the ionic liquid.

The use of fluoride-containing anions like hexafluoroantimonate can lead to hydrolysis, which generates fluoride (B91410) ions. rsc.org Studies on the related 1-butyl-3-methylimidazolium hexafluoroantimonate ([BMIM][SbF₆]) have shown it generates a greater amount of fluoride compared to its tetrafluoroborate ([BF₄]⁻) counterpart. rsc.org Furthermore, research on a series of 1-alkyl-3-methylimidazolium hexafluoroantimonate(V) ionic liquids revealed a straightforward photoreduction of the antimony center from Sb(V) to Sb(III) when exposed to X-rays. acs.org This redox activity is a key chemical property that distinguishes it from other anions and must be considered in its potential applications. The anion's structure and interactions with the cation are crucial for tuning the IL's properties for specific separation problems or chemical processes. nih.gov

Overview of Current Research Landscape and Academic Trajectories

While research specifically on this compound is still emerging, studies on its close structural analog, 1-octyl-3-methylimidazolium hexafluorophosphate ([C₈mim][PF₆]), provide insight into the academic trajectories for this class of compounds. The long octyl chain imparts significant hydrophobicity, making these ILs suitable for applications involving nonpolar media or requiring interfacial activity.

Current research has demonstrated the utility of [C₈mim][PF₆] in materials science, particularly in the development of advanced anti-corrosion coatings. mdpi.comnih.gov It can be encapsulated within polymer latexes and coated onto steel surfaces, where the IL acts as a corrosion inhibitor. nottingham.edu.cn The proposed mechanism involves the physical adsorption of the imidazolium cation onto the metal surface and the enhanced hydrophobicity provided by the anion. nottingham.edu.cn

Another significant area of research is the use of these ILs as environmentally benign alternatives to volatile organic compounds (VOCs) in paints and coatings. rsc.orgrsc.org Studies have focused on the formulation of miniemulsions containing [C₈mim][PF₆] for the synthesis of waterborne coatings, which helps to reduce harmful emissions. rsc.orgrsc.org Additionally, the unique solvent properties of [C₈mim][PF₆] have been exploited in analytical chemistry for techniques like single-drop microextraction to determine trace amounts of pollutants in water samples. science.gov The stability of related 1-alkyl-3-methylimidazolium hexafluoroantimonate compounds has also been a subject of investigation, utilizing techniques like X-ray photoelectron spectroscopy to understand their chemical behavior. acs.org

Data Tables

Physicochemical Properties of 1-Octyl-3-methylimidazolium Hexafluorophosphate ([C₈MIM][PF₆]) (Data for the hexafluoroantimonate analog is less prevalent in the literature)

| Property | Value | Source(s) |

| CAS Number | 304680-36-2 | sigmaaldrich.comlabnovo.com |

| Molecular Formula | C₁₂H₂₃F₆N₂P | sigmaaldrich.comfishersci.com |

| Molecular Weight | 340.29 g/mol | sigmaaldrich.comfishersci.com |

| Physical Form | Liquid | sigmaaldrich.com |

| Density | 1.2345 g/mL | fishersci.com |

| Viscosity | 866 mPa·s (at 20°C) | fishersci.com |

| Refractive Index | 1.4230 to 1.4250 | fishersci.com |

Properties

IUPAC Name |

hexafluoroantimony(1-);1-methyl-3-octylimidazol-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N2.6FH.Sb/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;;;;;;;/h10-12H,3-9H2,1-2H3;6*1H;/q+1;;;;;;;+5/p-6 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTELBQAUVHNRKE-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C=C[N+](=C1)C.F[Sb-](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23F6N2Sb | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379712-23-9 | |

| Record name | 1H-Imidazolium, 1-methyl-3-octyl-, (OC-6-11)-hexafluoroantimonate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=379712-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis Methodologies and Purification Protocols

Strategies for Cation Precursor Synthesis (1-Octyl-3-methylimidazolium)

The synthesis of the 1-octyl-3-methylimidazolium ([OMIM]+) cation is typically achieved through a quaternization reaction, a type of SN2 reaction. This involves the alkylation of a tertiary amine, in this case, 1-methylimidazole (B24206), with an octylating agent. The most common precursors are 1-halooctanes, such as 1-bromooctane (B94149) or 1-chlorooctane.

The general reaction involves heating 1-methylimidazole with a slight molar excess of the 1-halooctane, often in a solvent or under solvent-free conditions. The choice of halide can influence the reaction rate, with bromide being a better leaving group than chloride, thus leading to faster reaction times.

A typical laboratory-scale synthesis involves reacting 1-methylimidazole with 1-bromooctane. The mixture is heated, for instance, at boiling point for several hours to ensure complete reaction. prepchem.com The resulting product, 1-octyl-3-methylimidazolium bromide, is often a viscous liquid or a solid at room temperature. The progress of the reaction can be monitored by techniques such as 1H NMR spectroscopy, observing the disappearance of the starting material signals and the appearance of the product signals. researchgate.netrsc.org

Table 1: Synthesis of 1-Octyl-3-methylimidazolium Halide Precursors

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Methylimidazole | 1-Bromooctane | Ethanol | Boiling | 5 | Not Specified | prepchem.com |

| 1-Methylimidazole | 1-Bromooctane | None (Solvent-free) | 20-30 | 5 | 98 | researchgate.net |

| 1-Methylimidazole | 1-Chlorooctane | Toluene | Reflux | 72 | Not Specified | nih.gov |

Anion Exchange Reaction Pathways for Hexafluoroantimonate Formation

Once the 1-octyl-3-methylimidazolium halide precursor has been synthesized and purified, the next step is to replace the halide anion with the desired hexafluoroantimonate ([SbF6]−) anion. This is achieved through a metathesis or anion exchange reaction.

A common method involves dissolving the 1-octyl-3-methylimidazolium halide in a suitable solvent, such as water or an organic solvent like dichloromethane (B109758) or acetone (B3395972). An equimolar amount of a hexafluoroantimonate salt, typically an alkali metal salt like potassium hexafluoroantimonate (KSbF6) or sodium hexafluoroantimonate (NaSbF6), is then added to the solution.

The driving force for this reaction is often the precipitation of the insoluble alkali metal halide salt (e.g., KBr or NaCl) from the reaction mixture. For instance, when 1-octyl-3-methylimidazolium bromide is reacted with potassium hexafluoroantimonate in water, the hydrophobic 1-octyl-3-methylimidazolium hexafluoroantimonate forms a separate phase, while the potassium bromide remains in the aqueous phase. orgsyn.org The desired ionic liquid can then be separated by decantation or extraction.

The general reaction is as follows:

[OMIM]⁺X⁻ + MSbF₆ → [OMIM]⁺[SbF₆]⁻ + MX(s/aq)

Where X is a halide (Cl⁻, Br⁻) and M is an alkali metal (K⁺, Na⁺).

Green Chemistry Approaches in Synthetic Design

In recent years, there has been a significant push towards developing more environmentally friendly methods for the synthesis of ionic liquids, aligning with the principles of green chemistry. sielc.comaustinpublishinggroup.comrsc.orgnbinno.com These approaches aim to reduce or eliminate the use of hazardous solvents, minimize energy consumption, and improve atom economy.

One notable green chemistry approach is the use of ultrasound-assisted synthesis. researchgate.net This technique can significantly reduce reaction times and improve yields in the quaternization step for preparing the cation precursor. For example, the synthesis of 1-octyl-3-methylimidazolium bromide has been achieved in high yield (98%) after just 5 hours at room temperature under solvent-free conditions with ultrasound irradiation. researchgate.net Microwave-assisted synthesis is another energy-efficient method that can accelerate the reaction rates for the synthesis of imidazolium-based ionic liquids. isroset.org

Solvent-free synthesis is another key green chemistry strategy. By avoiding the use of volatile organic solvents, these methods reduce waste and minimize environmental impact. The direct reaction of 1-methylimidazole with 1-bromooctane without a solvent is an example of such an approach. researchgate.net

Furthermore, the use of anion exchange resins presents a cleaner pathway for the anion exchange step. nih.govrsc.orgresearchgate.net By passing a solution of the imidazolium (B1220033) halide through a column packed with a resin loaded with the desired anion, the exchange can occur efficiently without the need for subsequent removal of precipitated salts.

Advanced Purification Techniques and Purity Assessment Methodologies

The purity of ionic liquids is crucial for their reliable application, as even small amounts of impurities can significantly alter their physicochemical properties. Therefore, rigorous purification and accurate purity assessment are essential steps in the synthesis of this compound.

Advanced Purification Techniques:

Activated Carbon Treatment: A common method for removing colored impurities and other organic byproducts is treatment with activated carbon. rsc.org The ionic liquid is typically dissolved in a suitable solvent and stirred with activated carbon, which adsorbs the impurities. The carbon is then removed by filtration.

Solvent Extraction: Due to its hydrophobic nature, this compound can be purified by liquid-liquid extraction. rsc.orgmdpi.comnih.gov Washing the ionic liquid with water can remove hydrophilic impurities, such as residual halide salts. Conversely, washing with a non-polar organic solvent like hexane (B92381) can remove unreacted starting materials.

Chromatographic Methods: For achieving high purity, chromatographic techniques such as column chromatography can be employed. nih.govsielc.commdpi.com This method is particularly effective for separating the ionic liquid from structurally similar impurities.

Purity Assessment Methodologies:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the 1-octyl-3-methylimidazolium cation and for identifying any organic impurities. researchgate.netrsc.orgsapub.orgrsc.orgresearchgate.net The absence of signals from the starting materials (1-methylimidazole and 1-octyl halide) indicates the completion of the quaternization reaction.

Ion Chromatography (IC): This is a highly sensitive method for quantifying halide impurities, which are common contaminants from the precursor synthesis. nih.govamazonaws.comacs.org The detection limits for halides can be in the parts-per-million (ppm) range.

Karl Fischer Titration: The water content in ionic liquids is a critical parameter, as water can significantly affect their properties. Karl Fischer titration is the standard method for accurately determining the water content. hiyka.comjrwb.deiolitec.deiolitec.deresearchgate.netwikipedia.org

Table 2: Purity Assessment Methods for Ionic Liquids

| Analytical Technique | Impurity Detected | Typical Detection Limit | Reference |

| ¹H and ¹³C NMR Spectroscopy | Organic impurities, residual starting materials | Structure dependent | researchgate.netrsc.org |

| Ion Chromatography | Halide ions (Cl⁻, Br⁻) | < 8 ppm | nih.govamazonaws.comacs.org |

| Karl Fischer Titration | Water | 1-5 ppm to 5% | jrwb.dewikipedia.org |

| Total Reflection X-ray Fluorescence | Halide ions (Cl⁻, Br⁻, I⁻) | ppm range | solvomet.eu |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of chemical compounds in solution. For ionic liquids such as 1-octyl-3-methylimidazolium hexafluoroantimonate, various NMR active nuclei provide a comprehensive picture of both the cationic and anionic components.

Proton NMR Investigations

The ¹H NMR spectrum of the 1-octyl-3-methylimidazolium cation is characterized by distinct signals corresponding to the protons on the imidazolium (B1220033) ring and the octyl chain. The proton at the C2 position of the imidazolium ring is the most deshielded due to its position between two nitrogen atoms, resulting in a signal at a high chemical shift. rsc.org The protons on the octyl chain exhibit characteristic multiplets, with the chemical shifts decreasing with increasing distance from the positively charged imidazolium ring.

Interactive Data Table: Typical ¹H NMR Chemical Shifts for the 1-Octyl-3-methylimidazolium Cation

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-CH-N (Imidazolium C2-H) | ~10.37 | s (singlet) | - |

| NCHCHN (Imidazolium C4-H/C5-H) | ~7.57 | s (singlet) | - |

| NCHCHN (Imidazolium C4-H/C5-H) | ~7.41 | s (singlet) | - |

| N-CH₂CH₂ (Octyl C1-H) | ~4.32 | t (triplet) | 7.4 |

| N-CH₃ (Methyl) | ~4.14 | s (singlet) | - |

| NCH₂CH₂ (Octyl C2-H) | ~1.92 | p (pentet) | 7.3 |

| NCH₂CH₂(CH₂)₅CH₃ (Octyl C3-C7-H) | ~1.42-1.16 | m (multiplet) | - |

| N(CH₂)₇CH₃ (Octyl C8-H) | ~0.87 | t (triplet) | ~6.5 |

Note: Data is based on 1-octyl-3-methylimidazolium bromide in CDCl₃ and may vary slightly for the hexafluoroantimonate salt. rsc.org

Carbon-13 NMR Analyses

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the 1-octyl-3-methylimidazolium cation. Similar to the proton NMR data, the ¹³C NMR data for the hexafluoroantimonate salt can be inferred from its bromide analogue. rsc.org

The carbon atom at the C2 position of the imidazolium ring is the most downfield signal due to the strong deshielding effect of the adjacent nitrogen atoms. The other two carbons of the imidazolium ring also appear at relatively high chemical shifts. The carbon atoms of the octyl chain show a predictable pattern, with the carbon attached to the nitrogen atom (C1) appearing at a higher chemical shift than the other aliphatic carbons.

Interactive Data Table: Typical ¹³C NMR Chemical Shifts for the 1-Octyl-3-methylimidazolium Cation

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

| N-CH-N (Imidazolium C2) | ~136.50 |

| NCHCHN (Imidazolium C4/C5) | ~123.69 |

| NCHCHN (Imidazolium C4/C5) | ~121.91 |

| N-CH₂CH₂ (Octyl C1) | ~49.80 |

| N-CH₃ (Methyl) | ~36.50 |

| NCH₂CH₂ (Octyl C2) | ~31.41 |

| (CH₂)₅ (Octyl C3-C7) | ~30.01, 28.77, 25.97, 22.30 |

| CH₃ (Octyl C8) | ~13.91 |

Note: Data is based on 1-octyl-3-methylimidazolium bromide in CDCl₃ and may vary slightly for the hexafluoroantimonate salt. rsc.org

Vibrational Spectroscopy for Molecular Structure and Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of the interactions between them.

Fourier Transform Infrared (FTIR) Spectroscopy Studies

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The FTIR spectrum of this compound is a superposition of the vibrational modes of the 1-octyl-3-methylimidazolium cation and the hexafluoroantimonate anion.

The cation's spectrum is characterized by C-H stretching vibrations of the imidazolium ring and the octyl chain in the 2800-3200 cm⁻¹ region. researchgate.net The C-N and C=C stretching vibrations of the imidazolium ring appear in the 1100-1600 cm⁻¹ range. researchgate.net The hexafluoroantimonate anion, having an octahedral symmetry, exhibits a strong absorption band corresponding to the Sb-F stretching mode.

Interactive Data Table: Prominent FTIR Vibrational Modes for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment | Ion |

| ~3150-3100 | C-H stretching (Imidazolium ring) | Cation |

| ~2950-2850 | C-H stretching (Octyl chain) | Cation |

| ~1570 | C=N stretching (Imidazolium ring) | Cation |

| ~1465 | CH₂ scissoring (Octyl chain) | Cation |

| ~1170 | C-N stretching (Imidazolium ring) | Cation |

| ~840 | Out-of-plane C-H bending (Imidazolium ring) | Cation |

| ~650 | Sb-F stretching (ν₃) | Anion |

Note: Peak positions are approximate and can be influenced by the specific chemical environment and intermolecular interactions.

Raman Spectroscopy for Conformational and Interionic Insights

Raman spectroscopy, which measures the inelastic scattering of light, is highly complementary to FTIR. It is particularly sensitive to the vibrations of non-polar bonds and symmetric molecules. The Raman spectrum of this compound provides insights into the structure of both the cation and the anion. The symmetric Sb-F stretching mode (ν₁) of the octahedral [SbF₆]⁻ anion is typically strong in the Raman spectrum. rsc.org

A significant application of Raman spectroscopy in the study of imidazolium-based ionic liquids is the investigation of the conformational isomerism of the alkyl chain. dtu.dkresearchgate.netnih.gov The octyl chain of the 1-octyl-3-methylimidazolium cation can exist in different rotational conformations, such as the all-trans and various gauche forms. These conformers are in equilibrium and give rise to distinct bands in the Raman spectrum, particularly in the low-frequency region. dtu.dk The relative intensities of these bands can be used to study the conformational equilibrium and how it is influenced by factors such as temperature and the nature of the anion.

Interactive Data Table: Key Raman Vibrational Modes for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment | Ion |

| ~3150-3100 | C-H stretching (Imidazolium ring) | Cation |

| ~2950-2850 | C-H stretching (Octyl chain) | Cation |

| ~1400-1450 | CH₂/CH₃ deformations | Cation |

| ~730 | Ring puckering (Imidazolium) | Cation |

| ~647 | Symmetric Sb-F stretching (ν₁) | Anion |

| ~280 | Sb-F bending (ν₅) | Anion |

| Low frequency region | Alkyl chain conformational modes (trans/gauche) | Cation |

Note: Peak positions are approximate and can vary. The low-frequency region is particularly important for conformational analysis.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For ionic liquids like this compound, XPS provides crucial insights into the surface composition and the stability of the constituent ions.

Studies on a series of 1-alkyl-3-methylimidazolium hexafluoroantimonate ionic liquids have been conducted to determine reliable binding energy values for the elements present. researchgate.net A critical aspect of analyzing imidazolium-based ionic liquids is the application of a consistent C 1s fitting model. For cations with alkyl chains longer than eight carbons, the C 1s aliphatic component is typically set to a binding energy of 285.0 eV to serve as a charge reference. researchgate.net

A significant finding in the XPS analysis of hexafluoroantimonate-based ionic liquids is the observed photoreduction of the anion under X-ray irradiation. researchgate.net The antimony in the [SbF₆]⁻ anion, initially in the +5 oxidation state, can be reduced to the +3 state (SbF₃). This reduction is evident from the appearance of new peaks in the Sb 3d spectrum. The binding energies for the different oxidation states of antimony have been identified and are crucial for interpreting the surface chemistry and stability of the ionic liquid during analysis. researchgate.networktribe.com

When the sample is cooled to freezing temperatures, the volatile SbF₃ formed during photoreduction is prevented from escaping the ionic liquid surface, allowing for its accumulation and detection. researchgate.net In some cases of prolonged X-ray exposure on cooled samples, a further reduction of Sb(III) to metallic Sb(0) has even been observed. researchgate.net

Table 1: XPS Binding Energies for Antimony Species in Hexafluoroantimonate Ionic Liquids researchgate.net

| Spectral Region | Oxidation State | Binding Energy (eV) |

|---|---|---|

| Sb 3d₃/₂ | Sb(V) | 542.5 |

| Sb 3d₅/₂ | Sb(V) | 533.1 |

| Sb 3d₃/₂ | Sb(III) | 541.0 |

Note: Data derived from studies on 1-alkyl-3-methylimidazolium hexafluoroantimonate (V) ionic liquids.

Furthermore, angle-resolved XPS (ARXPS) studies on similar imidazolium-based ionic liquids have shown that the alkyl chains of the cations tend to orient away from the bulk liquid, indicating a higher concentration of aliphatic carbon at the immediate surface. rsc.org This orientation is a key factor in determining the surface properties of these materials.

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight and the study of molecular fragmentation patterns. Due to the negligible vapor pressure of ionic liquids, specialized techniques are required for their analysis.

The molecular weight of this compound is approximately 431.13 g/mol . This is calculated from the mass of the 1-Octyl-3-methylimidazolium cation ([C₈MIm]⁺), which is C₁₂H₂₃N₂⁺ (approx. 195.37 g/mol ), and the hexafluoroantimonate anion (SbF₆⁻), which is F₆Sb⁻ (approx. 235.76 g/mol ).

Techniques like Knudsen effusion mass spectrometry and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry are suitable for analyzing ionic liquids. nih.gov In a typical mass spectrum of an imidazolium-based ionic liquid, one would expect to observe signals corresponding to the intact cation ([Cat]⁺) and anion ([An]⁻). Additionally, cluster ions are commonly detected, which are formed from aggregates of the constituent ions. nih.gov For this compound, the expected ions would include:

Cation: [C₈MIm]⁺

Anion: [SbF₆]⁻

Positive Cluster Ion: {[C₈MIm]₂[SbF₆]}⁺

Negative Cluster Ion: {[C₈MIm][SbF₆]₂}⁻

The fragmentation pattern would primarily involve the cleavage of the octyl chain from the imidazolium ring and potential decomposition of the anion, although the hexafluoroantimonate anion is generally stable.

Diffraction Techniques for Condensed Phase Structure

X-ray Diffraction (XRD) is a primary technique for investigating the structural organization of materials. In the case of ionic liquids, which are often amorphous or liquid crystalline, XRD provides insights into short- and intermediate-range ordering.

Studies on the 1-alkyl-3-methylimidazolium hexafluorophosphate (B91526) ([Cₙmim][PF₆]) series, including the octyl derivative ([C₈mim][PF₆]), have revealed significant structural features. esrf.frunifi.itnih.gov While these ionic liquids are amorphous at room temperature, their diffraction patterns show evidence of a high degree of intermediate-range order. esrf.fr This ordering is attributed to the nanoscale segregation of the nonpolar alkyl chains from the charged, polar network composed of the imidazolium rings and the anions. esrf.fresrf.fr This segregation leads to the formation of structural heterogeneities within the liquid. A distinct feature in the X-ray diffraction patterns of these ionic liquids is a low-Q (momentum transfer) peak, or pre-peak, which is a direct signature of this nanoscale organization. The position of this peak is dependent on the length of the alkyl chain, shifting to lower Q values (indicating larger structural domains) as the chain length increases. esrf.fr

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful techniques for probing structural features on a nanometer scale (typically 1-100 nm), making them ideal for studying the nanoscale segregation in ionic liquids.

SANS studies on 1-alkyl-3-methylimidazolium hexafluorophosphate ionic liquids, including the butyl, hexyl, and octyl derivatives, have provided unambiguous evidence for this nanostructural organization. researchgate.netnih.govaip.org The SANS data for all three liquids show a clear diffraction peak in the low-Q region. researchgate.netnih.gov Key observations from these studies include:

The peak moves to lower Q values (longer distances) as the length of the alkyl substituent increases from butyl to octyl. aip.org

The peak becomes sharper and increases in intensity with increasing alkyl chain length. aip.org

This low-Q peak is a definitive experimental confirmation of nanoscale segregation, where nonpolar domains formed by the alkyl tails are embedded within a continuous polar network of ions. researchgate.net

These findings from both XRD and scattering techniques support a structural model for these ionic liquids where the amphiphilic nature of the cation drives the formation of distinct polar and nonpolar nanodomains. researchgate.net

Microscopic Techniques for Morphological Characterization

Microscopic techniques are essential for directly visualizing the morphology of materials. While imaging a pure, bulk ionic liquid is challenging, these methods are frequently used to characterize materials and systems in which the ionic liquid is a component.

Scanning Electron Microscopy (SEM): SEM has been used to investigate the surface morphology of composite materials incorporating 1-Octyl-3-methylimidazolium hexafluorophosphate. For instance, in the development of anti-corrosion coatings, SEM can be used to examine the surface of a polyacrylate film containing the ionic liquid to assess its uniformity and integrity. nih.gov

Transmission Electron Microscopy (TEM): TEM provides higher resolution imaging and is used to study the internal structure of materials. A novel sorbent created by functionalizing magnetic poly β-cyclodextrin with 1-Octyl-3-methylimidazolium hexafluorophosphate was characterized using TEM to confirm the structure and morphology of the resulting nanoparticles. tandfonline.com

These applications demonstrate that while the ionic liquid itself is not typically imaged in isolation, its effect on the morphology of composite materials, emulsions, and functionalized particles is routinely and effectively studied using advanced microscopic techniques. nih.gov

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy is a high-resolution imaging technique capable of providing detailed structural information at the nanoscale. In the context of ionic liquids, TEM could potentially be used to investigate the formation of aggregates or specific structural ordering within the liquid, or to visualize its interaction with other materials at a molecular level.

Despite the potential for insightful analysis, a comprehensive search of scientific databases did not yield any studies that have utilized Transmission Electron Microscopy for the specific structural characterization of this compound. Therefore, there are no available research findings, data tables, or detailed discussions on the TEM analysis of this compound to report at this time.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy is a versatile technique for imaging the surface morphology and topography of materials. In the broader field of imidazolium-based ionic liquids, SEM has been employed to characterize their physical form and structure, particularly when incorporated into composite materials or used in applications such as wastewater treatment. For instance, studies on other functionalized imidazolium-based ionic liquids have used SEM to visualize their surface features. researchgate.net

However, with respect to this compound, dedicated studies focusing on its standalone structural characterization using Scanning Electron Microscopy are not present in the available body of scientific literature. Consequently, there are no specific research findings, data tables, or detailed morphological descriptions to present for this compound.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of ionic liquid ion pairs, including optimized geometries, vibrational frequencies, and interaction energies. researchgate.netacs.org

DFT calculations are used to determine the most stable geometric arrangement (ground state) of the 1-Octyl-3-methylimidazolium ([OMIM]⁺) cation and the hexafluoroantimonate ([SbF₆]⁻) anion as an ion pair. In related imidazolium-based ILs, the imidazolium (B1220033) ring is typically found to be a planar pentagon. researchgate.net The optimization process reveals key structural parameters such as bond lengths, bond angles, and dihedral angles.

For the [OMIM]⁺ cation, the long octyl chain introduces significant conformational flexibility. The interaction between the cation and the [SbF₆]⁻ anion is primarily electrostatic, supplemented by weaker hydrogen bonds between the fluorine atoms of the anion and the acidic protons on the imidazolium ring, particularly the proton at the C2 position (between the two nitrogen atoms). researchgate.net

While specific DFT data for the [OMIM]⁺[SbF₆]⁻ ion pair is not extensively published, studies on analogous systems with different anions provide insight. For instance, in 1-butyl-3-methylimidazolium based ILs, the average bond length for N1-C2 and C2-N3 is around 1.34 Å, indicating a conjugated double bond character. researchgate.net The interaction energy between the cation and anion is a critical parameter obtained from these calculations. In a study comparing various hexafluorocomplex anions, it was found that larger anions like [SbF₆]⁻ have weaker coulombic interactions with the imidazolium headgroup compared to smaller anions like hexafluorophosphate (B91526) ([PF₆]⁻). rsc.org This suggests a slightly longer cation-anion distance and a lower bond dissociation energy for the [OMIM]⁺[SbF₆]⁻ ion pair compared to its [PF₆]⁻ counterpart.

| Bond | Calculated Bond Length (Å) |

|---|---|

| N1-C2 | 1.34 |

| C2-N3 | 1.34 |

| N3-C4 | 1.38 |

| C4-C5 | 1.33 |

| C5-N1 | 1.38 |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra (like UV-Vis). This method calculates the energies of electronic transitions, which correspond to the absorption of light. For imidazolium-based ionic liquids, the primary electronic transitions of interest are typically the π → π* transitions within the aromatic imidazolium ring. While specific TD-DFT studies for 1-Octyl-3-methylimidazolium hexafluoroantimonate were not found in the surveyed literature, such calculations would provide theoretical predictions of its absorption wavelengths (λ_max) and oscillator strengths, offering insight into its optical properties.

The Gauge-Including Atomic Orbital (GIAO) method is a computational approach, often paired with DFT, to accurately predict the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. nih.gov This technique is valuable for interpreting experimental NMR spectra and understanding how the electronic environment of each nucleus is affected by molecular structure and intermolecular interactions.

For 1-alkyl-3-methylimidazolium salts, computational studies have shown that the chemical shifts of the protons on the imidazolium ring are highly sensitive to the nature of the anion and the formation of ion pairs. nih.gov The proton at the C2 position is particularly affected due to its involvement in hydrogen bonding with the anion. A stronger cation-anion interaction typically leads to a greater downfield shift (higher ppm value) for this proton. Given that the [SbF₆]⁻ anion is larger and more weakly coordinating than anions like [PF₆]⁻ or halides, the GIAO method would likely predict a smaller downfield shift for the C2-H proton in [OMIM]⁺[SbF₆]⁻ compared to its counterparts with smaller anions. rsc.org Theoretical calculations can model different environments, such as isolated ion pairs or solvent-separated ions, to understand how factors like solvent polarity influence the equilibrium and the resulting NMR spectra. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving the equations of motion for a system of interacting particles, MD simulations provide a detailed view of the structural organization, dynamic processes, and thermodynamics of materials like ionic liquids. nih.govresearchgate.net

MD simulations allow for a detailed analysis of the noncovalent interactions that define the structure and properties of ionic liquids. The primary forces are strong, long-range coulombic (electrostatic) interactions between the [OMIM]⁺ cation and the [SbF₆]⁻ anion. These are supplemented by weaker, short-range forces, including hydrogen bonds and van der Waals interactions. pku.edu.cn

Analysis of radial distribution functions (RDFs) from MD simulations reveals the average spatial arrangement of ions relative to one another. Typically, the [SbF₆]⁻ anions are found to have a high probability of being located near the positively charged imidazolium ring of the cation, specifically close to the acidic C2-H, C4-H, and C5-H protons. Studies comparing different hexafluorocomplex anions have shown that the strength of the coulombic interaction decreases as the size of the anion increases. rsc.org Therefore, the interaction between [OMIM]⁺ and the larger [SbF₆]⁻ anion is weaker than that with the smaller [PF₆]⁻ anion, which influences the liquid's structure and dynamics. rsc.org The van der Waals interactions between the long octyl chains of the cations are also crucial, leading to the formation of nonpolar domains within the liquid. pku.edu.cn

The presence of a long C₈ alkyl chain on the imidazolium cation is a defining structural feature of this compound. MD simulations on related long-chain imidazolium ILs have consistently shown that as the alkyl chain length increases, the system undergoes nanoscale segregation into distinct polar and nonpolar domains. tandfonline.comresearchgate.net

The polar domains consist of the charged imidazolium headgroups and the [SbF₆]⁻ anions, held together by strong coulombic forces. The nonpolar domains are formed by the aggregation of the octyl chains, which interact via weaker van der Waals forces. tandfonline.com This self-assembly into a bicontinuous, sponge-like structure is a key characteristic of long-chain ionic liquids. This structural heterogeneity influences many of the IL's properties, including its viscosity, diffusion coefficients, and its ability to form liquid crystalline phases. rsc.orgnih.gov

MD studies on 1-alkyl-3-methylimidazolium hexafluorophosphate ([CₙMIM][PF₆]) have demonstrated that as the alkyl chain (from hexyl to dodecyl) gets longer, the first and second solvation shells of the anions around the cation ring become more structured. tandfonline.com Furthermore, the mobility of the ions is affected; longer chains tend to slow down the diffusion of both cations and anions. nih.govtandfonline.com This is because the movement of the ions becomes highly correlated, and the extensive nonpolar network adds steric hindrance. tandfonline.com

| Ionic Liquid | D_cation (10⁻⁶ cm²/s) | D_anion (10⁻⁶ cm²/s) |

|---|---|---|

| [C₆MIM][PF₆] | 2.53 | 2.33 |

| [C₈MIM][PF₆] | 1.58 | 1.51 |

| [C₁₀MIM][PF₆] | 1.11 | 1.11 |

| [C₁₂MIM][PF₆] | 0.77 | 0.80 |

Data adapted from a computational study by Balasubramanian et al. tandfonline.com

Quantum Chemistry and Electronic Structure Theory for Binding Preferences

Quantum chemistry calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of the 1-octyl-3-methylimidazolium ([C₈MIM]⁺) cation and the hexafluoroantimonate ([SbF₆]⁻) anion, as well as the nature of their interaction. ieasrj.comresearchgate.net These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular orbitals, and the energies of different molecular conformations.

Theoretical studies on analogous imidazolium-based ionic liquids reveal that the binding between the cation and anion is primarily electrostatic. rsc.org However, hydrogen bonding and van der Waals forces also play crucial roles. In the case of [C₈MIM]⁺[SbF₆]⁻, the most significant hydrogen bonds are expected to occur between the acidic protons on the imidazolium ring (especially the C2 proton) and the fluorine atoms of the [SbF₆]⁻ anion.

DFT calculations are employed to optimize the geometry of the ion pair, identifying the most stable configurations and the corresponding interaction energies. By analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can assess the electronic stability and reactivity of the ionic liquid. The energy gap between the HOMO and LUMO is a key indicator of its electrochemical window.

Table 1: Illustrative Quantum Chemical Calculation Results for Imidazolium-Anion Interactions (Note: Data is representative of typical findings for imidazolium-based ionic liquids with fluoro-anions and is intended for illustrative purposes.)

| Property | Description | Typical Calculated Value |

| Interaction Energy | The energy released upon the formation of the ion pair from individual ions. | -300 to -400 kJ/mol |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating electronic stability. | 4.0 to 6.0 eV |

| Key H-Bond Distance (C2-H···F) | The distance between the most acidic proton on the imidazolium ring and a fluorine atom of the anion in the optimized geometry. | 1.8 to 2.2 Å |

| Charge Transfer | The amount of electron charge transferred from the anion to the cation upon ion pair formation. | 0.1 to 0.2 e |

These computational approaches allow for a systematic investigation of how modifications to the cation (e.g., alkyl chain length) or anion affect the binding strength and electronic structure, providing a rational basis for designing ionic liquids with specific properties. ieasrj.com

Force Field Development and Parametrization for Simulation Models

While quantum chemistry provides high-accuracy information for single ion pairs or small clusters, it is computationally too expensive for simulating the bulk liquid phase, which involves thousands of ions. youtube.com For this, molecular dynamics (MD) simulations are used, which rely on a set of equations and parameters known as a force field to describe the potential energy of the system. tandfonline.com

The development of an accurate force field for this compound is a critical step for reliable simulations. A force field is typically composed of terms that describe bonded interactions (bond stretching, angle bending, dihedral torsions) and non-bonded interactions (van der Waals and electrostatic forces). researchgate.net

The parametrization process involves several key steps:

Quantum Mechanical Calculations: High-level quantum chemistry calculations are performed on the individual ions and small ion pairs to obtain reference data. This includes optimized geometries, vibrational frequencies, and partial atomic charges. ambermd.org

Partial Charge Derivation: Atomic charges are derived by fitting them to the quantum mechanically calculated electrostatic potential. This step is crucial for accurately modeling the strong Coulombic interactions that dominate ionic liquids.

Parameter Optimization: Parameters for bonded and van der Waals interactions are often adapted from existing force fields (like AMBER, CHARMM, or OPLS) and then refined by fitting simulation results to experimental data (e.g., density, heat of vaporization, viscosity) and the quantum mechanical reference data. researchgate.netambermd.org

For the [C₈MIM]⁺ cation, the force field must accurately capture the flexibility of the octyl chain and the rotational motions of the imidazolium ring. For the [SbF₆]⁻ anion, it must correctly model its octahedral shape and interactions.

Once a force field is developed and validated, MD simulations can be performed to study a wide range of properties, including liquid structure (via radial distribution functions), transport properties (diffusion coefficients, conductivity), and thermodynamic properties over various temperatures and pressures. tandfonline.com Studies on the closely related 1-octyl-3-methylimidazolium hexafluorophosphate have shown, for example, that longer alkyl chains lead to more structured arrangements between cations and anions. tandfonline.com

Table 2: Typical Components of a Force Field for [C₈MIM]⁺[SbF₆]⁻ (Note: This table is a generalized representation of force field terms and not a complete parameter set.)

| Interaction Term | Functional Form Example | Description |

| Bond Stretching | E = k(r - r₀)² | Describes the energy required to stretch or compress a chemical bond. |

| Angle Bending | E = k(θ - θ₀)² | Describes the energy required to bend the angle between three bonded atoms. |

| Dihedral Torsion | E = Σ Vₙ[1 + cos(nφ - δ)] | Describes the energy barrier for rotation around a chemical bond. |

| Van der Waals | E = 4ε[(σ/r)¹² - (σ/r)⁶] | Models short-range repulsive and long-range attractive forces (Lennard-Jones potential). |

| Electrostatic | E = (qᵢqⱼ) / (4πε₀rᵢⱼ) | Models the Coulombic interaction between atomic partial charges. |

The development of both all-atom and coarse-grained force fields allows for simulations across different length and time scales, providing a comprehensive theoretical framework for understanding the behavior of this compound from the electronic level to the bulk liquid. youtube.comillinois.edu

Information regarding "this compound" is not available in the public domain.

Following a comprehensive search for scientific literature and data, it has been determined that there is no available information on the applications of the chemical compound This compound in the specific areas of research outlined in the request.

The searches conducted for its role in "Catalysis and Reaction Media," including its function as a solvent, co-catalyst, and its influence on reaction mechanisms, yielded no relevant results. Similarly, inquiries into its applications in "Separation Science and Extraction Processes," such as liquid-liquid extraction and dispersive liquid-liquid microextraction (DLLME), did not provide any information specific to this compound.

It is important to note that a closely related compound, 1-Octyl-3-methylimidazolium hexafluorophosphate , is extensively studied and has a significant body of research detailing its applications in the very fields specified in the query. However, due to the strict adherence to the requested subject matter, information on the hexafluorophosphate analogue cannot be substituted. The anion of an ionic liquid plays a critical role in determining its physicochemical properties and reactivity, making a direct comparison or substitution scientifically inaccurate.

Therefore, as no research findings, data tables, or detailed discussions concerning "this compound" could be located, the generation of an article based on the provided outline is not possible at this time.

Applications in Chemical and Materials Science Research

Separation Science and Extraction Processes

Extraction of Specific Metal Ions (e.g., Hg(II), Pb)

There is no specific research data available on the use of 1-Octyl-3-methylimidazolium hexafluoroantimonate for the extraction of mercury (II) or lead (II) ions from aqueous solutions. Studies on related imidazolium-based ionic liquids have shown potential for metal ion extraction, but the specific efficacy and mechanisms involving the hexafluoroantimonate anion have not been investigated.

Chromatographic Applications (e.g., Stationary Phases)

The application of this compound as a stationary phase or mobile phase additive in chromatographic techniques has not been documented in published literature. Research into ionic liquids for chromatography has explored various other cations and anions, but the performance characteristics of this specific compound remain uninvestigated.

Gas Absorption and CO2 Capture Studies

No studies detailing the use of this compound for gas absorption or, more specifically, for carbon dioxide capture, are available. The CO2 solubility and absorption kinetics are critical parameters that are highly influenced by the anion of the ionic liquid, and this data has not been determined or published for the hexafluoroantimonate variant.

Materials Science and Engineering

Integration into Polymer Composites and Functional Coatings

There is no available research detailing the integration of this compound into polymer composites or its use in the formulation of functional coatings.

Anticorrosion Coating Formulations and Mechanisms

Specific studies on the formulation of anticorrosion coatings using this compound and the mechanisms by which it might inhibit corrosion are absent from the scientific literature.

Application in Nanoparticle Synthesis and Stabilization

The role of this compound as a solvent, stabilizing agent, or template in the synthesis of nanoparticles has not been explored in published research.

Applications in Electrochemistry and Energy Storage Research

The ionic liquid 1-Octyl-3-methylimidazolium hexafluorophosphate (B91526) ([C8mim][PF6]) has been a subject of interest in electrochemical research due to its favorable properties, such as being a water-immiscible room temperature ionic liquid (RTIL). These characteristics make it a candidate for various applications, including as a component in electrolytes for energy storage devices and in protective coatings. science.govnbinno.com

Electrolyte Component in Electrochemical Systems

[C8mim][PF6] has been effectively utilized as a functional component in electrochemical systems, particularly in the development of advanced anti-corrosion coatings. nottingham.edu.cn In one line of research, this hydrophobic ionic liquid was encapsulated within a copolymer of poly(methyl methacrylate) and poly(butyl acrylate) via miniemulsion polymerization. nottingham.edu.cnmdpi.com The resulting latex was then applied as a coating on mild steel samples to evaluate its corrosion protection properties. mdpi.com

The ionic liquid does not participate in the polymerization reaction itself but acts as an encapsulated corrosion inhibitor. nottingham.edu.cn When the coating is exposed to a corrosive environment, the [C8mim][PF6] is released. mdpi.com Its anti-corrosion effect is attributed to two main factors: the physical adsorption of the 1-octyl-3-methylimidazolium (C8mim+) cation onto the active sites of the steel surface and the enhanced hydrophobicity provided by the hexafluorophosphate (PF6−) anion. nottingham.edu.cn This synergistic mechanism significantly improves the barrier properties of the coating and inhibits the underlying corrosion processes. mdpi.com

Electrochemical Stability Investigations

The electrochemical stability and performance of systems containing [C8mim][PF6] have been quantitatively assessed using techniques such as Electrochemical Impedance Spectroscopy (EIS) and Tafel polarization plots. mdpi.com These investigations provide detailed insights into the protective capabilities of coatings incorporating this ionic liquid.

Research on polyacrylate coatings containing varying concentrations of [C8mim][PF6] demonstrated a marked improvement in corrosion resistance. nottingham.edu.cn After 96 hours of immersion in a 3.5 wt% NaCl solution, electrochemical parameters were measured. It was found that increasing the concentration of [C8mim][PF6] from 0 wt% to 30 wt% significantly enhanced the corrosion inhibition efficiency, raising it from 64% to 87% based on corrosion current density measurements. nottingham.edu.cn Similarly, the efficiency calculated from charge transfer resistance improved from 41% to 89%. nottingham.edu.cn

The sample containing both [C8mim][PF6] and cellulose (B213188) nanocrystals (CNCs) showed the best performance, with a charge transfer resistance (Rct) of 79,460 Ω·cm², approximately 22 times larger than the blank sample. mdpi.com The corrosion rate was drastically reduced to 6 µm per year, compared to 54 µm per year for the blank coating and 109 µm per year for the bare steel. mdpi.com These findings underscore the significant role of [C8mim][PF6] in enhancing the electrochemical stability and protective properties of the coating system. nottingham.edu.cnmdpi.com

| Sample | Corrosion Potential (Ecorr) (V vs. Ag/AgCl) | Corrosion Current Density (icorr) (µA·cm⁻²) | Corrosion Rate (Vcorr) (µm/year) | Inhibition Efficiency (IE%) |

|---|

Data derived from a study on anti-corrosion coatings after 96 hours of immersion in 3.5 wt% NaCl solution. mdpi.com

Analytical Method Development

[C8mim][PF6] has proven to be a valuable tool in the development of modern analytical methods, particularly in sample preparation and quantification of trace elements. researchgate.net

Applications in Hyphenated Analytical Techniques (e.g., GC/MS, ICP-MS)

The unique properties of [C8mim][PF6] make it suitable for use in analytical workflows that employ hyphenated techniques. For instance, it has been used as an extractant in methods designed for the analysis of fatty acids, where the final determination can be carried out by techniques such as plasma mass spectrometry. biosynth.com Its role as an extractant in dispersive liquid-liquid microextraction (DLLME) is often coupled with detection methods like flame atomic absorption spectrometry (FAAS) or inductively coupled plasma-mass spectrometry (ICP-MS) for elemental analysis. researchgate.net

Methodologies for Analytical Quantification

A sensitive and accurate method for the quantification of trace lead in water samples has been developed using [C8mim][PF6]. researchgate.net The methodology combines ionic liquid-based dispersive liquid-liquid extraction (IL-DLLE) with flame atomic absorption spectrometry. researchgate.net In this procedure, [C8mim][PF6] acts as the extraction solvent, while acetone (B3395972) serves as the disperser solvent. researchgate.net

The method was optimized for various parameters, including pH, and the amounts of chelating agent, extraction solvent, and disperser solvent. researchgate.net Under these optimized conditions, the method demonstrated excellent analytical performance, achieving a high pre-concentration factor and low detection limits. researchgate.net The validity and accuracy of the method were confirmed using certified reference materials, with recoveries greater than 95%. researchgate.net

| Parameter | Value |

|---|

Analytical performance data for the determination of lead using [C8mim][PF6]-based IL-DLLE. researchgate.net

Role as an Extractant in Sample Preparation

The primary role of [C8mim][PF6] in the aforementioned analytical method is as an extraction solvent. researchgate.net In the IL-DLLE procedure for lead determination from industrial and municipal effluent, a lead-chelate complex is formed and subsequently extracted into the fine droplets of [C8mim][PF6] dispersed in the aqueous sample. researchgate.net The hydrophobic nature of the ionic liquid facilitates the separation of the analyte from the complex sample matrix. nottingham.edu.cnresearchgate.net

The efficiency of the extraction is dependent on the amount of ionic liquid used. Studies have shown that quantitative extraction of lead was achieved when the amount of [C8mim][PF6] was above 0.4 g. researchgate.net For optimal pre-concentration, 0.5 g of the ionic liquid was chosen, demonstrating its effectiveness as a powerful extractant for trace metal analysis in environmental samples. researchgate.net

Stability and Degradation Studies

Thermal Stability Mechanisms and Decomposition Pathways

The thermal stability of imidazolium-based ionic liquids is significantly influenced by the nature of both the cation and the anion. For 1-Octyl-3-methylimidazolium Hexafluoroantimonate, the decomposition process is complex and can proceed through several potential pathways. While specific experimental data on the thermal decomposition of this exact compound is limited, the degradation mechanisms can be inferred from studies on analogous imidazolium (B1220033) salts, particularly those containing halide and hexafluorophosphate (B91526) anions.

The primary decomposition pathways for many imidazolium-based ionic liquids involve nucleophilic substitution reactions (SN2) and elimination reactions (Hoffman elimination). In the case of this compound, the hexafluoroantimonate anion ([SbF₆]⁻) can act as a nucleophile, attacking the alkyl groups on the imidazolium cation. This can lead to the formation of volatile products such as 1-octyl fluoride (B91410) and methyl fluoride, along with the corresponding substituted imidazole.

Another potential decomposition route is the abstraction of a proton from the imidazolium ring, leading to the formation of an N-heterocyclic carbene (NHC). The stability of the resulting carbene can influence the degradation temperature. The presence of impurities, such as water or halides, can also significantly lower the thermal stability of the ionic liquid.

Upon combustion, this compound is expected to produce a range of hazardous decomposition products. These include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride (HF) gas. fishersci.com

Table 1: Potential Thermal Decomposition Products of this compound

| Precursor | Decomposition Pathway | Potential Products |

| 1-Octyl-3-methylimidazolium Cation | Nucleophilic Attack by Anion | 1-Octyl Fluoride, Methyl Fluoride, 1-Octyl-3-methylimidazole |

| 1-Octyl-3-methylimidazolium Cation | Hoffman Elimination | Octene, 1-Methylimidazole (B24206) |

| Complete Combustion | Oxidation | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen fluoride (HF), Antimony oxides |

Electrochemical Stability Considerations

The electrochemical stability of an ionic liquid is defined by its electrochemical window, which is the potential range over which the ionic liquid is neither oxidized nor reduced. Imidazolium-based ionic liquids are known for their relatively wide electrochemical windows, typically in the range of 4 to 7 volts. nih.gov This wide window makes them suitable for various electrochemical applications, such as in batteries and capacitors.

The electrochemical stability of this compound is primarily determined by the redox potentials of its constituent ions. The cathodic limit is generally set by the reduction of the imidazolium cation, while the anodic limit is determined by the oxidation of the hexafluoroantimonate anion.

Studies on similar 1-alkyl-3-methylimidazolium cations have shown that the length of the alkyl side chain has a minimal effect on the electrochemical stability window. jcesr.org Therefore, it can be inferred that the electrochemical window of this compound is comparable to that of other imidazolium salts with the same anion. The high oxidation potential of the hexafluoroantimonate anion contributes to a wide electrochemical window, making this ionic liquid a promising candidate for high-voltage electrochemical devices. jcesr.org

Table 2: General Electrochemical Stability of Imidazolium-Based Ionic Liquids

| Component | Electrochemical Process | Limiting Factor for Stability Window |

| Imidazolium Cation | Reduction | Cathodic Limit |

| Hexafluoroantimonate Anion | Oxidation | Anodic Limit |

Chemical Stability in Various Environments

The chemical stability of this compound is dependent on the environment to which it is exposed, particularly in the presence of water, acids, and bases. The hexafluoroantimonate anion, similar to the hexafluorophosphate anion, can be susceptible to hydrolysis, although it is generally considered to be relatively stable in neutral aqueous solutions at moderate temperatures. researchgate.netnih.gov

However, the rate of hydrolysis can be significantly accelerated under acidic conditions, leading to the formation of hydrogen fluoride (HF) and other antimony-containing species. researchgate.netnih.gov This is a critical consideration for applications where the ionic liquid may come into contact with acidic substances. The material is also known to be hygroscopic and should be protected from moisture to prevent gradual degradation. fishersci.com

Furthermore, this compound is incompatible with strong oxidizing agents, which can lead to vigorous and potentially hazardous reactions. fishersci.com The imidazolium cation itself can be deprotonated at the C2 position in the presence of a strong base, forming an N-heterocyclic carbene. This reactivity can be either a desired feature for certain catalytic applications or an unwanted degradation pathway.

Photoreduction Processes and Anion Transformation

Exposure to high-energy radiation, such as X-rays, can induce significant chemical changes in this compound, particularly affecting the anion. Studies using X-ray photoelectron spectroscopy (XPS) have demonstrated a clear photoreduction of the antimony center in the hexafluoroantimonate anion. acs.orgresearchgate.netacs.org

Under X-ray irradiation, the Sb(V) in the [SbF₆]⁻ anion is reduced to Sb(III). acs.orgresearchgate.netacs.org This transformation results in the formation of antimony trifluoride (SbF₃), which is a volatile species. acs.orgresearchgate.net The photoreduction process has been observed in a series of 1-alkyl-3-methylimidazolium hexafluoroantimonate ionic liquids, including the one with an octyl chain ([C₈C₁Im][SbF₆]). researchgate.netacs.org

Further prolonged exposure to X-rays, particularly at low temperatures where the volatile SbF₃ is less likely to escape, can lead to an even greater reduction of Sb(III) to elemental antimony, Sb(0). acs.orgresearchgate.net This anion transformation is a crucial factor to consider in applications involving radiation, as it can alter the physical and chemical properties of the ionic liquid.

Table 3: Photoreduction of the Hexafluoroantimonate Anion

| Radiation Source | Initial Species | Intermediate Species | Final Species (prolonged exposure) |

| X-rays | Sb(V) in [SbF₆]⁻ | Sb(III) as SbF₃ | Sb(0) |

Environmental Fate and Interactions

Solubilization and Miscibility Studies in Aqueous and Mixed Solvent Systems

Detailed studies on the solubilization and miscibility of 1-octyl-3-methylimidazolium hexafluoroantimonate in various aqueous and mixed solvent systems have not been published. However, the behavior of this ionic liquid can be inferred from the properties of its constituent ions.

The 1-octyl-3-methylimidazolium cation, with its eight-carbon alkyl chain, imparts significant hydrophobicity. Generally, for a given anion, the water solubility of 1-alkyl-3-methylimidazolium ionic liquids decreases as the length of the alkyl chain increases. nih.gov The hexafluoroantimonate anion (SbF₆⁻) is considered to be a weakly coordinating and hydrophobic anion. For instance, sodium hexafluoroantimonate is only slightly soluble in water. sigmaaldrich.comchemicalbook.com The combination of a hydrophobic cation and a hydrophobic anion would suggest that this compound has very low solubility in water.

In mixed solvent systems, the solubility would be dependent on the nature of the organic co-solvent. It is expected to be more soluble in polar aprotic solvents. The table below provides a qualitative prediction of its solubility based on the properties of similar ionic liquids.

| Solvent System | Predicted Solubility/Miscibility | Rationale |

| Water | Very Low | Both the cation (long alkyl chain) and the anion are hydrophobic. |

| Methanol (B129727)/Water | Low to Moderate | The presence of methanol would increase the solubility compared to pure water. |

| Acetonitrile | High | Polar aprotic solvents are generally good solvents for imidazolium-based ionic liquids. |

| Dichloromethane (B109758) | High | A common organic solvent for many ionic liquids. |

This table is predictive and not based on experimental data for this compound.

Environmental Distribution and Persistence Pathways

The environmental distribution and persistence of this compound are currently uncharacterized. However, its potential pathways can be discussed based on the properties of its ions.

Distribution: Due to its presumed low water solubility and hydrophobic nature, if released into the environment, the compound would likely partition to soil, sediment, and organic matter rather than remaining in the aqueous phase. The 1-octyl-3-methylimidazolium cation has been detected in soils near a landfill, indicating its potential for environmental release and persistence in the terrestrial environment. science.gov

Persistence: The environmental persistence of ionic liquids is a growing concern. rsc.org Many are not readily biodegradable. researchgate.net The persistence of this compound would depend on the stability of both the cation and the anion.

Cation (1-Octyl-3-methylimidazolium): The imidazolium (B1220033) ring is relatively stable and resistant to biodegradation. The long octyl chain may be more susceptible to microbial degradation than the core ring structure.

Anion (Hexafluoroantimonate): The SbF₆⁻ anion is generally stable. However, some fluoro-containing anions can undergo hydrolysis under certain environmental conditions. rsc.org For instance, 1-butyl-3-methylimidazolium hexafluoroantimonate has been shown to generate fluoride (B91410) through hydrolysis. rsc.org The strong coordination bond between antimony and fluorine suggests a high degree of stability. chemicalbook.com The high persistence of some fluorinated compounds in the environment is a known issue. unep.org

Given these factors, it is plausible that this compound would be persistent in the environment. Studies on the closely related 1-octyl-3-methylimidazolium hexafluorophosphate (B91526) have shown its stability in soil over experimental periods. ua.pt

Methodologies for Environmental Monitoring and Detection

Specific analytical methods for the routine environmental monitoring of this compound have not been established. However, methodologies used for other ionic liquids could be adapted.

Sample Preparation: Due to its likely association with solid matrices, extraction techniques would be a critical first step. For soil and sediment samples, methods like pressurized liquid extraction or ultrasound-assisted extraction with an appropriate solvent (e.g., methanol or acetonitrile) would likely be effective. For water samples, solid-phase extraction (SPE) could be used to concentrate the analyte from large volumes.

Analytical Detection: The most common and effective technique for the detection and quantification of ionic liquids in environmental matrices is liquid chromatography coupled with mass spectrometry (LC-MS) . nih.govmdpi.com

Liquid Chromatography (LC): Reversed-phase chromatography, using columns like C18, would be suitable for separating the 1-octyl-3-methylimidazolium cation from other components in the sample extract. nih.gov

Mass Spectrometry (MS): Mass spectrometry provides the necessary sensitivity and selectivity for detection at trace environmental concentrations. Electrospray ionization (ESI) in positive ion mode would be used to detect the 1-octyl-3-methylimidazolium cation (m/z 195.18). nih.gov The hexafluoroantimonate anion could be detected in negative ion mode.

Detection of the Anion: The detection of the hexafluoroantimonate anion in environmental samples presents a challenge. Ion chromatography or specialized LC-MS methods would be required. Methodologies for the determination of total antimony in environmental samples often involve techniques like inductively coupled plasma mass spectrometry (ICP-MS). sigmaaldrich.com

The following table summarizes potential analytical approaches.

| Analytical Step | Potential Methodology | Target |

| Extraction (Solid) | Pressurized Liquid Extraction (PLE) | This compound |

| Extraction (Aqueous) | Solid-Phase Extraction (SPE) | This compound |

| Separation | High-Performance Liquid Chromatography (HPLC) | 1-Octyl-3-methylimidazolium cation |

| Detection | Mass Spectrometry (MS) | 1-Octyl-3-methylimidazolium cation and Hexafluoroantimonate anion |

| Elemental Analysis | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Total Antimony |

This table outlines potential methods that would require specific development and validation for this compound.

Future Research Directions and Emerging Trends

Tailoring Anion-Cation Combinations for Targeted Applications

The "designer" nature of ionic liquids, where properties can be tuned by modifying the constituent ions, is a central theme in current research. For 1-octyl-3-methylimidazolium hexafluoroantimonate, future work will likely focus on systematic variations of both the cation and the anion to achieve desired functionalities.

The 1-octyl-3-methylimidazolium cation offers a balance between hydrophobicity, conferred by the octyl chain, and the electrochemical stability of the imidazolium (B1220033) ring. However, modifying the alkyl chain length can significantly impact properties like viscosity, density, and miscibility with other substances. Shorter alkyl chains tend to decrease viscosity, while longer chains increase hydrophobicity. The hexafluoroantimonate ([SbF₆]⁻) anion is known for its large size, low coordinating ability, and high stability. This often leads to ionic liquids with low viscosity and high conductivity.

Future research will explore the nuanced effects of pairing the 1-octyl-3-methylimidazolium cation with a wider array of anions, and conversely, pairing the hexafluoroantimonate anion with different cations. This will allow for the creation of a library of related ionic liquids with a spectrum of properties. For instance, combining the [C₈mim]⁺ cation with anions of varying sizes and hydrogen bond accepting abilities can modulate the ionic liquid's polarity, solvent properties, and thermal stability. Molecular dynamics simulations are a powerful tool in this area, helping to predict how different ion combinations will influence the resulting material's behavior. For example, simulations have shown that in mixtures of ionic liquids, smaller anions with stronger charge concentration can displace larger ones from the preferred coordination site around the cation, a phenomenon that has significant implications for the resulting properties of the mixture. rsc.orgpsu.edu

Table 1: Potential Anion and Cation Modifications and their Predicted Impact

| Ion Modification | Example | Predicted Impact on Properties | Potential Application Area |

|---|---|---|---|

| Varying Cation Alkyl Chain | 1-Butyl-3-methylimidazolium ([C₄mim]⁺) | Lower viscosity, potentially higher conductivity, increased hydrophilicity | Electrocatalysis, separations |

| Introducing Functional Groups on Cation | e.g., Ether or hydroxyl groups | Altered solvation properties, potential for task-specific interactions | Biomass processing, metal extraction |

| Replacing [SbF₆]⁻ with smaller, more coordinating anions | e.g., Tetrafluoroborate (B81430) ([BF₄]⁻) | Increased viscosity, altered electrochemical window, higher water miscibility | Specialized synthesis, gas capture |

| Replacing [SbF₆]⁻ with larger, more hydrophobic anions | e.g., Bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) | Lower viscosity, enhanced thermal and electrochemical stability, increased hydrophobicity | High-performance lubricants, advanced electrolytes |

Integration with Advanced Functional Materials

A significant emerging trend is the integration of this compound with other advanced materials to create novel composites and hybrid systems with synergistic properties. The ionic liquid can act as a stable electrolyte, a dispersing agent for nanomaterials, a surface modifier, or a template for material synthesis.

Polymer Composites: The incorporation of this compound into polymer matrices can enhance ionic conductivity, thermal stability, and mechanical properties. nih.gov Future research will focus on developing solid-state electrolytes for batteries and sensors by embedding this ionic liquid in polymers. The choice of polymer and the method of composite fabrication (e.g., in-situ polymerization, solution blending) will be critical in controlling the morphology and performance of the final material. nih.gov

Nanomaterial Dispersions: Due to its amphiphilic nature, the 1-octyl-3-methylimidazolium cation can aid in the dispersion of nanomaterials like carbon nanotubes and graphene in various media. The hexafluoroantimonate anion's weak coordinating nature can help maintain the electronic properties of the dispersed nanomaterials. Research is moving towards creating stable, highly conductive inks for printed electronics and advanced electrode materials for energy storage devices. mdpi.comresearchgate.net For instance, imidazolium-based ionic liquids with hexafluorophosphate (B91526) anions have been shown to effectively exfoliate graphene oxide, enhancing the thermal properties of polymer nanocomposites. mdpi.com

Table 2: Potential Integration with Advanced Functional Materials

| Functional Material | Role of the Ionic Liquid | Potential Application |

|---|---|---|

| Conducting Polymers | Ionic dopant, plasticizer | Flexible electronics, actuators |

| Carbon Nanotubes/Graphene | Dispersant, electrolyte | Supercapacitors, transparent conductive films |

| Metal-Organic Frameworks (MOFs) | Guest molecule, electrolyte within pores | Gas separation, catalysis, sensors acs.org |

| Cellulose (B213188) Nanocrystals | Surface modifier, anti-corrosion agent | Reinforced biocomposites, protective coatings mdpi.com |

Development of Novel Analytical and Characterization Tools

A deeper understanding of the structure-property relationships in this compound necessitates the development and application of advanced analytical techniques. While standard methods like NMR and FTIR are routinely used, there is a growing need for tools that can probe the nanoscale organization and interfacial behavior of this ionic liquid. nih.govmdpi.com

X-ray Photoelectron Spectroscopy (XPS) has proven to be a powerful technique for studying the surface composition and electronic environment of ionic liquids. nih.gov A study on a series of 1-alkyl-3-methylimidazolium hexafluoroantimonate(V) ionic liquids using XPS provided reliable binding energy values for all constituent elements. acs.org This research also highlighted a significant finding: the X-ray-mediated photoreduction of the Sb(V) species in the [SbF₆]⁻ anion to Sb(III). acs.org This underscores the importance of considering potential beam-induced damage during the characterization of such materials. Angle-resolved XPS can further provide information about the orientation of the ions at the surface, revealing, for example, that the alkyl chain of the imidazolium cation tends to orient away from the bulk liquid. rsc.orgresearchgate.net

Future directions will likely involve the use of in-situ and operando characterization techniques to study the ionic liquid's behavior under real-world operating conditions, for example, within an electrochemical device. The combination of experimental techniques with computational modeling will be crucial for interpreting complex data and building a comprehensive picture of the ionic liquid's behavior.

Theoretical Prediction and Experimental Validation of Structure-Function Relationships

Computational modeling is becoming an indispensable tool for accelerating the discovery and design of new ionic liquids. For this compound, theoretical approaches such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide insights into its electronic structure, intermolecular interactions, and transport properties. unair.ac.idmdpi.com